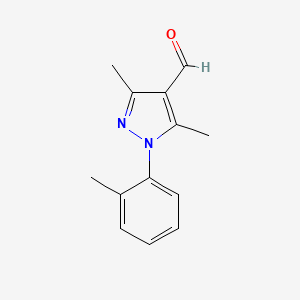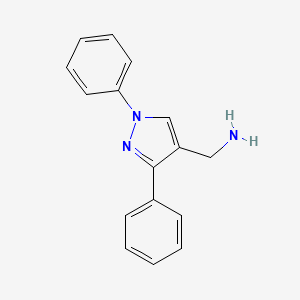![molecular formula C13H22ClN3O2 B2380612 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride CAS No. 2241141-18-2](/img/structure/B2380612.png)
3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule. It contains a cyclopropyl group, a piperidinyl group, and an oxadiazole ring, which are common structural motifs in many bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or their derivatives . Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular formula of the compound is C16H25N3O3 . It contains a cyclopropyl group, a piperidinyl group, and an oxadiazole ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, boronic acids and their derivatives, which might be involved in the synthesis of this compound, can undergo protodeboronation, a reaction that is not well developed but has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.39 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has seven rotatable bonds .Aplicaciones Científicas De Investigación
Tuberculostatic Activity
Research on related 1,2,4-oxadiazole derivatives has demonstrated their potential in tuberculostatic applications. Compounds like these have been tested for in vitro tuberculostatic activity, showing inhibitory concentrations within a specific range. This suggests a potential area of application in treating tuberculosis (Foks et al., 2004).
Antimicrobial Activity
Another significant application is in antimicrobial activity. Synthesized derivatives of 1,2,4-oxadiazole, including those with a piperidine ring, have exhibited strong antimicrobial properties. This is indicative of their potential use in combating various microbial infections (Krolenko et al., 2016).
Chemical Stability and Reactivity
The chemical stability and reactivity of these compounds under different conditions have also been a subject of study. For example, research on the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles has revealed how they react at room temperature in various conditions, leading to the formation of different compounds (Kayukova et al., 2018).
Synthesis and Crystal Structure
Studies on the synthesis and crystal structure of 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole and related compounds have provided insights into their molecular composition and potential for forming stable compounds with specific geometric configurations. This knowledge is crucial for drug design and development (Kritchenkov et al., 2013).
Biological Activities
In addition to antimicrobial properties, these compounds have been explored for other biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested for activities against various enzymes and biological targets. This underscores the versatility and potential of these compounds in different areas of biomedical research (Khalid et al., 2016).
Direcciones Futuras
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics , suggesting potential for further exploration in medicinal chemistry.
Propiedades
IUPAC Name |
3-cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c1-17-9-6-13(4-7-14-8-5-13)12-15-11(16-18-12)10-2-3-10;/h10,14H,2-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYBGNJTUGAFRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

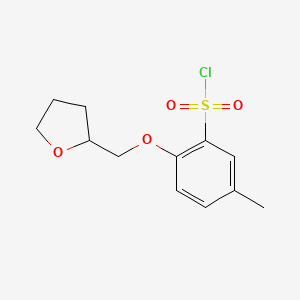
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
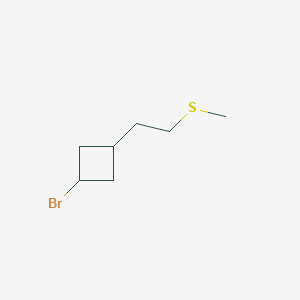
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
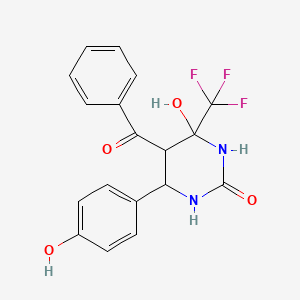
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
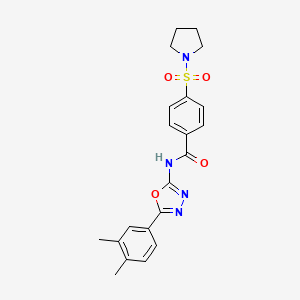
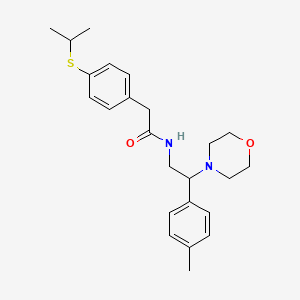

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)
